Lipid A9 is a synthetic lipid compound classified under the category of ionizable lipids, which are essential in the development of lipid nanoparticle formulations for drug delivery systems. It has garnered attention due to its role in enhancing the delivery efficiency of ribonucleoprotein complexes, particularly in gene editing applications using clustered regularly interspaced short palindromic repeat technology. The compound is characterized by its unique structure that facilitates the encapsulation and delivery of genetic material into cells.
Lipid A9 is identified by its Chemical Abstracts Service number 2036272-50-9. It belongs to a broader classification of lipids, which encompasses various organic compounds that are hydrophobic or amphipathic, including fatty acids, glycerolipids, and sphingolipids. The classification of lipids is complex and can be divided into simple and complex lipids based on their hydrolysis products. Lipid A9 falls under the category of ionizable lipids, which are known for their ability to form stable nanoparticles that can encapsulate nucleic acids for therapeutic purposes .
The synthesis of Lipid A9 involves several chemical techniques aimed at creating a lipid molecule with specific properties conducive to drug delivery. The methods typically include:
The synthesis process is critical as it influences the lipid's performance in biological applications, particularly in terms of stability and efficacy in gene delivery systems .
Lipid A9 possesses a unique molecular structure characterized by branched alkyl tails, which enhance its ability to form stable lipid nanoparticles. The structural formula includes:
The precise molecular structure is essential for its function in forming lipid nanoparticles that encapsulate genetic material for therapeutic applications .
Lipid A9 participates in several chemical reactions relevant to its application in drug delivery:
These reactions are crucial for optimizing the formulation of lipid nanoparticles for targeted gene editing applications .
The mechanism of action for Lipid A9 involves several key steps:
Data from recent studies indicate that formulations utilizing Lipid A9 achieve significantly higher transfection efficiencies compared to traditional methods, making it a promising candidate for gene therapy applications .
Lipid A9 exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery systems that can withstand biological environments while maintaining functionality .
Lipid A9 has several significant applications in scientific research and medicine:
The versatility of Lipid A9 underscores its potential impact on advancing drug delivery systems and enhancing therapeutic outcomes across various biomedical fields .
Ionizable amino lipids represent a cornerstone innovation in non-viral nucleic acid delivery, evolving through distinct chemical generations. Early cationic lipids (e.g., DOTMA, developed in the 1980s) featured permanently positively charged headgroups, enabling electrostatic complexation with nucleic acids but inducing significant cytotoxicity and serum instability [6] [9]. The paradigm shifted in the 2000s with the advent of ionizable lipids, characterized by tertiary amines that undergo pH-dependent protonation. This innovation minimized off-target toxicity while facilitating endosomal escape—a critical barrier for functional cytosolic delivery [4] [6].
Key milestones include:
Table 1: Evolutionary Milestones in Ionizable Lipid Design
Lipid Generation | Representative Compound | pKa | Key Innovation | Clinical Significance |
---|---|---|---|---|
Early Cationic | DOTMA | >8.0 | Permanent charge | High cytotoxicity |
First-gen Ionizable | DODAP | ~6.8 | pH-responsive charge | Limited efficacy |
Optimized Ionizable | DLin-MC3-DMA (MC3) | 6.44 | Linoleyl tails | First FDA-approved siRNA-LNP (Onpattro®) |
Biodegradable | L319 | 6.6 | Ester linkages | Improved safety profile |
Lipid A9 emerges within this lineage, incorporating branched ester chains and a pKa of 6.27 to balance delivery efficiency and biodegradability [5] [9].
Lipid nanoparticles (LNPs) transformed vaccine development by overcoming mRNA’s inherent instability and inefficient cellular uptake. Prior to LNP encapsulation, mRNA vaccines faced rapid nuclease degradation and negligible transfection efficiency (<0.1% protein expression) [8]. LNPs address these limitations through:
The COVID-19 mRNA vaccines (e.g., Pfizer-BioNTech’s BNT162b2) validated LNP utility, achieving >94% efficacy through spike protein expression [2] [8]. Crucially, these formulations leveraged proprietary ionizable lipids (e.g., Acuitas’ ALC-0315), underscoring the chemical’s role in vaccine success [8].
Lipid A9 (1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino) propylamino]nonadecanedioate) exemplifies advanced ionizable lipid engineering, distinguished by three chemical innovations:
Table 2: Comparative Performance of Lipid A9 in Nucleic Acid Delivery
Parameter | Lipid A9 | DLin-MC3-DMA (MC3) | C12-200 | Reference |
---|---|---|---|---|
pKa | 6.27 | 6.44 | 6.7 | [5] [6] |
siRNA Delivery Efficiency | High (CCL2 modulation) | FDA-approved | Moderate | [5] |
mRNA Transfection | Not reported | Moderate | High | [4] |
Biodegradability | High (ester hydrolysis) | Low | Moderate | [5] [9] |
Functionally, Lipid A9-containing LNPs activate innate immunity via chemokine (C-C motif) ligand 2 (CCL2) upregulation in mice, suggesting adjuvant-like properties for vaccines [5] [8]. Additionally, its rapid tissue clearance (t1/2 < 24h) positions it favorably for chronic therapies requiring repeat dosing [5] [9].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: